Ocinaplon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Ocinaplon is a selective positive allosteric modulator (PAM) of the GABA type A (GABA<sub>A</sub>) receptor. GABA<sub>A</sub> receptors are ligand-gated chloride channels in the nervous system. When GABA binds to the receptor, it causes an influx of chloride ions, leading to a calming effect. Ocinaplon does not directly activate the GABA<sub>A</sub> receptor, but instead enhances the effects of naturally occurring GABA [].

This mechanism of action was thought to be advantageous compared to traditional benzodiazepines, which directly activate the GABA<sub>A</sub> receptor and can lead to side effects like sedation and dependence [].

Research Applications

Anxiety Disorders

Preclinical studies showed promise for ocinaplon in treating anxiety disorders like generalized anxiety disorder (GAD) []. However, clinical trials were halted due to concerns about elevated liver enzymes in some participants [].

Understanding GABAergic Function

Ocinaplon has been used as a research tool to study the role of the GABAergic system in various neurological functions. For example, studies have investigated its effects on sleep, learning, and memory [].

Ocinaplon is a compound classified as a pyrazolo[1,5-a]pyrimidine, primarily recognized for its anxiolytic properties. It acts as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor, which is crucial for mediating inhibitory neurotransmission in the central nervous system. Unlike traditional benzodiazepines, ocinaplon offers a unique profile that minimizes common side effects such as sedation and motor impairment, making it an attractive candidate for treating generalized anxiety disorder.

- Ocinaplon acts as a partial positive allosteric modulator (PAM) at GABA-A receptors, particularly the α1 subunit [].

- GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the central nervous system, and GABA-A receptors are involved in regulating anxiety and fear responses [].

- By enhancing the effects of GABA, ocinaplon is thought to reduce anxiety without significant side effects associated with full GABA-A receptor agonists [].

- Limited data exists regarding the safety profile of ocinaplon in humans [].

- Studies in rats suggest a high tolerance for the drug, with significant muscle relaxation and sedation occurring only at doses exceeding the minimum effective dose for anxiety [].

- Further clinical trials are needed to determine the safety and potential side effects in humans.

Please note:

- The information available on ocinaplon is limited due to its ongoing development stage.

- Further research is necessary to fully understand its mechanism of action, safety profile, and potential as a therapeutic agent for anxiety.

- Condensation of aminopyrazoles with various reagents such as 1,2-allenic compounds, enaminonitriles, and unsaturated ketones.

- Reactions with acyclic reagents, which have been developed to yield high efficiency and purity in the final product.

Ocinaplon exhibits significant biological activity primarily through its action on GABA A receptors. Key points include:

- Anxiolytic Effects: Clinical studies indicate that ocinaplon produces rapid anxiolytic effects comparable to traditional anxiolytics but without the associated sedation or cognitive impairment commonly seen with benzodiazepines .

- Safety Profile: The compound has demonstrated a favorable safety profile in clinical trials, with minimal treatment-emergent adverse events reported .

- Mechanism of Action: As a selective modulator at GABA A receptors, ocinaplon enhances GABA-mediated chloride ion influx, leading to increased neuronal inhibition and reduced anxiety symptoms .

The synthesis of ocinaplon involves several methodologies:

- Condensation Reactions: The primary method includes the reaction of aminopyrazoles with various electrophiles.

- Use of Catalysts: Improved protocols using catalysts such as sulfated polyborate have been employed to enhance yields and streamline the synthesis process.

- Yield Efficiency: Reports indicate that ocinaplon can be synthesized with yields exceeding 80%, showcasing its feasibility for pharmaceutical applications .

Ocinaplon's primary application is in the treatment of anxiety disorders, particularly generalized anxiety disorder. Its unique profile allows for:

- Selective Anxiolysis: Targeting anxiety without sedation makes it suitable for patients who require daytime functionality.

- Potential Use in Other Disorders: Ongoing research suggests potential applications in other conditions influenced by GABAergic dysfunction, such as depression and insomnia.

Studies on ocinaplon's interactions reveal:

- GABA A Receptor Modulation: Its mechanism involves modulation of GABA A receptor subtypes, which may lead to different therapeutic outcomes compared to traditional benzodiazepines .

- Comparison with Benzodiazepines: While ocinaplon shares some pharmacological properties with benzodiazepines, it exhibits lower efficacy at certain receptor subtypes, which may contribute to its reduced side effect profile .

Ocinaplon shares structural and functional similarities with several other compounds. Here are notable comparisons:

| Compound | Class | Anxiolytic Properties | Side Effects | Unique Features |

|---|---|---|---|---|

| Zaleplon | Non-benzodiazepine | Yes | Minimal sedation | Rapid onset and short duration of action |

| Indiplon | Non-benzodiazepine | Yes | Dizziness | Selective action on certain GABA A subtypes |

| Diazepam | Benzodiazepine | Yes | Sedation, dependence | Broad-spectrum anxiolytic effects |

| Clonazepam | Benzodiazepine | Yes | Sedation, cognitive impairment | Long half-life |

Ocinaplon's uniqueness lies in its ability to provide anxiolytic effects without the typical sedative side effects associated with both classical benzodiazepines and some non-benzodiazepine alternatives.

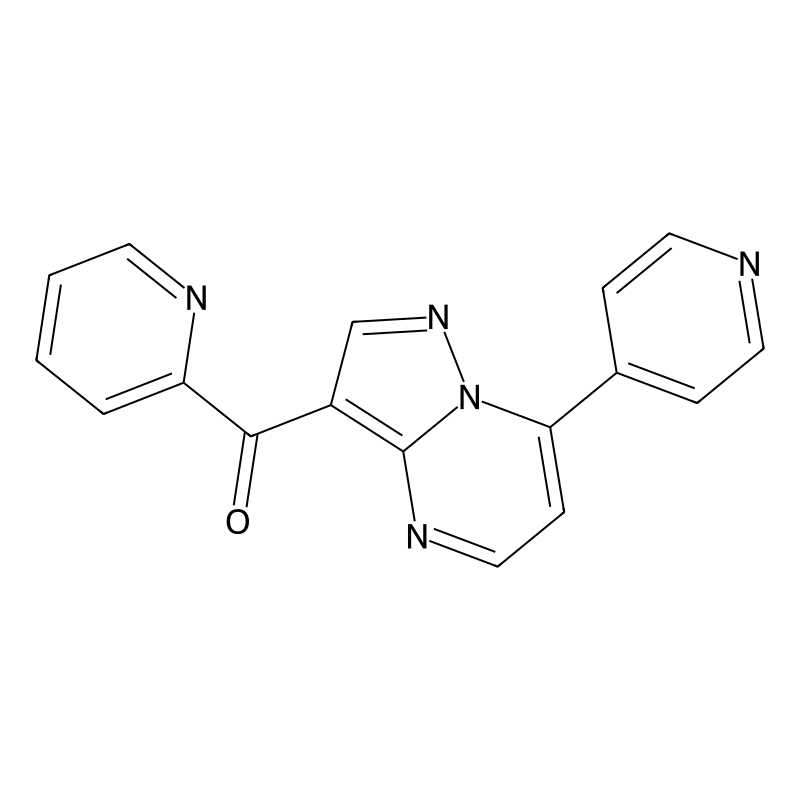

Ocinaplon is a pyrazolopyrimidine compound with the molecular formula C₁₇H₁₁N₅O and a molecular weight of 301.30 grams per mole [1] [2] [3]. The compound is registered under CAS number 96604-21-6 and carries the UNII identifier 2H6KVC5E76 [1] [4]. The systematic IUPAC name for ocinaplon is 2-Pyridinyl[7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone [3] [5], which reflects its complex heterocyclic structure containing both pyridine and pyrazolopyrimidine ring systems.

The compound is also known by several alternative names including DOV 273547, CL 273547, and CL-273547 [1] [6]. The chemical structure can be represented by the SMILES notation O=C(C1=NC=CC=C1)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 [7] [4], which describes the connectivity of all atoms within the molecule.

Core Chemical Structure and Ring Systems

Ocinaplon belongs to the pyrazolopyrimidine family of compounds, specifically featuring a pyrazolo[1,5-a]pyrimidine core structure [2] [8] [9]. This bicyclic heterocycle is a fusion of pyrazole and pyrimidine rings, creating a distinctive pharmacophore that is characteristic of this class of compounds. The pyrazolo[1,5-a]pyrimidine scaffold serves as the central structural element from which two pyridine rings extend [9].

The molecule contains three nitrogen-containing heterocyclic rings: the central pyrazolo[1,5-a]pyrimidine core and two peripheral pyridine rings. One pyridine ring is attached through a ketone functional group at position 3 of the pyrazolopyrimidine core, while the second pyridine ring is directly connected at position 7 [3] [5]. This arrangement creates a compound with significant aromatic character and multiple sites for potential hydrogen bonding interactions.

Stereochemical Properties

Ocinaplon exhibits achiral stereochemistry, meaning it does not possess any asymmetric carbon centers that would give rise to optical isomers [4]. The compound has zero defined stereocenters and zero E/Z centers, resulting in no optical activity [4]. This achiral nature simplifies the pharmaceutical development process as there are no stereoisomeric considerations required for synthesis or analysis.

The absence of optical activity in ocinaplon contrasts with many pharmaceutical compounds that exhibit chirality and require careful consideration of stereochemical purity [10] [11]. The achiral nature of ocinaplon means that it does not rotate plane-polarized light when dissolved in solution, which is consistent with its symmetric molecular structure [11].

Physical and Chemical Properties

Solubility Characteristics

Ocinaplon demonstrates varying solubility in different solvents. The compound is soluble to 100 millimolar in 2 equivalents of hydrochloric acid and to 10 millimolar in dimethyl sulfoxide [12] [13]. The enhanced solubility in acidic conditions suggests that the nitrogen atoms in the pyridine rings can be protonated, increasing the compound's water solubility through ionic interactions.

Spectroscopic and Analytical Properties

Molecular Identifiers

The compound can be uniquely identified through several molecular descriptors. The InChI (International Chemical Identifier) for ocinaplon is InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H [4]. The corresponding InChI Key is OQJFBUOFGHPMSR-UHFFFAOYSA-N, providing a shortened hash representation of the molecular structure [4].

Chemical Properties Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₁N₅O [1] [2] |

| Molecular Weight | 301.30 g/mol [1] [2] |

| CAS Registry Number | 96604-21-6 [1] [3] |

| IUPAC Name | 2-Pyridinyl[7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone [3] [5] |

| Alternative Names | DOV 273547, CL 273547, CL-273547 [1] [6] |

| SMILES | O=C(C1=NC=CC=C1)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 [7] [4] |

| InChI Key | OQJFBUOFGHPMSR-UHFFFAOYSA-N [4] |

| PubChem CID | 216456 [1] |

| ChemSpider ID | 187602 [3] |

| UNII | 2H6KVC5E76 [4] |

| Stereochemistry | ACHIRAL [4] |

| Optical Activity | NONE [4] |

| Defined Stereocenters | 0 / 0 [4] |

| E/Z Centers | 0 [4] |

| Charge | 0 [4] |

| Drug Class | Pyrazolopyrimidine [2] [8] |

| Core Structure | Pyrazolo[1,5-a]pyrimidine [2] [9] |

| Solubility (2eq. HCl) | 100 mM [12] |

| Solubility (DMSO) | 10 mM [12] [13] |

| Storage Temperature | -20°C [7] [13] |

| Stability | ≥ 2 years [7] |

| Purity | >98% [12] [5] |

Structural Classification and Family

Ocinaplon is classified as a member of the pyrazolopyrimidine family of heterocyclic compounds [2] [8]. This family includes other pharmacologically active compounds such as zaleplon and indiplon, which share the common pyrazolo[1,5-a]pyrimidine core structure [2] [9]. The pyrazolopyrimidine scaffold represents a privileged structure in medicinal chemistry, capable of producing diverse biological activities depending on the nature and position of substituents [14].

Physical Characteristics

Ocinaplon appears as a pale yellow solid under standard conditions [7]. The compound demonstrates limited solubility, being soluble to less than 30.13 milligrams per milliliter in 2 equivalent hydrochloric acid, while remaining insoluble in dimethyl sulfoxide [7] [10]. Commercial preparations of ocinaplon typically exhibit high purity levels of greater than or equal to 98 percent as determined by high-performance liquid chromatography analysis [11] [8]. Storage requirements specify maintenance at minus 20 degrees Celsius to preserve chemical stability [7] [8].

Structural Analysis

The pyrazolo[1,5-a]pyrimidine core structure represents a bicyclic system where the pyrazole and pyrimidine rings share two adjacent carbon atoms [4]. This fused ring system provides the fundamental scaffold upon which the pyridine substituents are positioned. The presence of two pyridine rings at the 2-position of the methanone carbonyl and the 7-position of the pyrazolopyrimidine core contributes significantly to the compound's pharmacological properties [2].

Synthetic Pathways and Methodologies

Classical Synthesis Route

The established synthesis of ocinaplon follows a two-step condensation pathway that begins with 4-acetylpyridine as the starting material [2] [12] [3]. The initial step involves the treatment of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamide intermediate [2] [12] [3]. This condensation reaction produces an activated electrophilic species capable of subsequent nucleophilic attack.

The second synthetic step involves the condensation of the enamide intermediate with (3-amino-1H-pyrazol-4-yl)(2-pyridinyl)methanone, which possesses the Chemical Abstracts Service number 96219-90-8 [2] [12] [3]. This intermediate compound contains the preformed pyrazole ring bearing the required 2-pyridinyl methanone functionality. The condensation reaction between these two intermediates results in the formation of the pyrazolo[1,5-a]pyrimidine ring system characteristic of ocinaplon.

Mechanistic Considerations

The mechanism of pyrazolo[1,5-a]pyrimidine formation involves nucleophilic attack by the amino group of the pyrazole derivative on the electrophilic carbon of the enamide intermediate [13] [14]. This process initiates cyclization through the formation of an intermediate that subsequently undergoes dehydration to establish the aromatic pyrimidine ring. The regioselectivity of this cyclization is controlled by the positioning of the amino group on the pyrazole ring and the electronic properties of the enamide system.

Alternative Synthetic Approaches

Recent advances in synthetic methodology have introduced alternative approaches to ocinaplon synthesis [15] [16]. A sulfated polyborate-catalyzed method has been developed that enables improved synthesis of ocinaplon intermediates [15] [16]. This methodology employs sulfated polyborate as a catalyst to facilitate the formation of enamines and related intermediates, achieving yields of 80.6 percent for ocinaplon intermediate synthesis when using 4-acetylpyridine as the starting material [15] [16].

Multicomponent Reaction Strategies

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including ocinaplon-related compounds, can be accomplished through multicomponent reaction strategies [13]. These approaches involve the simultaneous reaction of multiple starting materials in a single reaction vessel, often leading to improved efficiency and reduced synthetic steps. Multicomponent reactions typically employ aminopyrazole derivatives, carbonyl compounds, and additional electrophilic or nucleophilic partners to construct the desired heterocyclic framework [13].

Chemical Reactions and Transformations

Oxidation Reactions

Ocinaplon can undergo oxidation reactions under specific conditions, although detailed reaction pathways are not extensively documented in the literature . Common oxidizing agents such as potassium permanganate can be employed to achieve oxidative transformations of the compound . The primary sites of oxidation are likely to be the pyridine rings or the methylene positions adjacent to the aromatic systems.

Reduction Reactions

Reduction reactions involving ocinaplon are less commonly reported and not extensively studied . When reduction is carried out, lithium aluminum hydride serves as a typical reducing agent . The carbonyl group present in the methanone functionality represents a potential site for reduction, which could yield the corresponding alcohol derivative.

Substitution Reactions

Ocinaplon demonstrates reactivity toward substitution reactions, particularly involving the pyridine and pyrazole ring systems . The electron-deficient nature of the pyridine rings makes them susceptible to nucleophilic aromatic substitution under appropriate conditions. The pyrazolo[1,5-a]pyrimidine core can also participate in electrophilic aromatic substitution reactions at positions that are not sterically hindered.

Biotransformation Pathways

In biological systems, ocinaplon undergoes biotransformation to produce its major metabolite, DOV 315,090 [17] [18]. This metabolite represents the 4'-N-oxide derivative of ocinaplon, formed through oxidation of the nitrogen atom in one of the pyridine rings [17] [18]. The biotransformation occurs rapidly following administration, with plasma concentrations of DOV 315,090 reaching approximately 38 percent of the parent compound concentration at one hour post-administration [17].

Synthetic Chemistry of Related Compounds

Pyrazolopyrimidine Family

Ocinaplon belongs to a broader family of pyrazolopyrimidine compounds that includes structurally related molecules such as zaleplon and indiplon [2] [3]. These compounds share the common pyrazolo[1,5-a]pyrimidine core structure but differ in their substituent patterns and functional groups. Zaleplon contains an additional ethyl group compared to ocinaplon, while indiplon lacks the carbonyl functionality present in ocinaplon [2] [3].

Structural Modifications

The synthetic chemistry of pyrazolopyrimidines allows for extensive structural modifications through variation of substituents on the core heterocyclic system [13] [19]. These modifications can be achieved at various positions on both the pyrazole and pyrimidine rings, enabling the preparation of diverse libraries of compounds with potentially different pharmacological properties. The synthetic methodologies developed for ocinaplon provide a foundation for the preparation of these structurally related analogs.

General Synthetic Strategies

Multiple synthetic strategies have been developed for the preparation of pyrazolo[1,5-a]pyrimidine derivatives [20] [13] [19]. These include cyclization reactions of aminopyrazoles with various carbonyl-containing compounds, multicomponent reactions involving multiple starting materials, and pericyclic reaction approaches such as Diels-Alder cycloadditions [13]. The choice of synthetic strategy depends on the specific substitution pattern desired and the availability of starting materials.

Analytical Characterization

Spectroscopic Methods

The structural characterization of ocinaplon and related compounds relies heavily on spectroscopic techniques [21] [22] [20]. Infrared spectroscopy provides information about functional groups, with characteristic peaks for carbonyl stretches, aromatic carbon-nitrogen bonds, and carbon-carbon double bonds. Proton nuclear magnetic resonance spectroscopy reveals aromatic proton signals typically appearing in the range of 7.50 to 8.09 parts per million, along with variable signals for any NH groups present [21] [22] [20].

Carbon-13 nuclear magnetic resonance spectroscopy enables characterization of the carbon framework, including identification of aromatic carbons and the carbonyl carbon [21] [22] [20]. Mass spectrometry confirms molecular weight through observation of molecular ion peaks at mass-to-charge ratio 301 for ocinaplon, along with characteristic fragmentation patterns that provide structural information [21] [22] [20].

Chromatographic Analysis

High-performance liquid chromatography serves as the primary method for purity determination and quantitative analysis of ocinaplon [11] [8] [23]. This technique provides retention time data and peak purity analysis, enabling confirmation of compound identity and assessment of synthetic product quality. Commercial preparations routinely achieve purity levels exceeding 98 percent as determined by this method [11] [8] [23].

Elemental Analysis

Elemental analysis provides verification of the molecular composition through determination of carbon, hydrogen, and nitrogen content [21] [22] [20]. The calculated values for ocinaplon must match the found values within acceptable limits to confirm the proposed molecular formula. This technique serves as a complementary method to spectroscopic analysis for structural confirmation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

Wikipedia

Dates

2: Czobor P, Skolnick P, Beer B, Lippa A. A multicenter, placebo-controlled, double-blind, randomized study of efficacy and safety of ocinaplon (DOV 273,547) in generalized anxiety disorder. CNS Neurosci Ther. 2010 Apr;16(2):63-75. doi: 10.1111/j.1755-5949.2009.00109.x. Epub 2009 Dec 22. PubMed PMID: 20041911.

3: Lippa A, Czobor P, Stark J, Beer B, Kostakis E, Gravielle M, Bandyopadhyay S, Russek SJ, Gibbs TT, Farb DH, Skolnick P. Selective anxiolysis produced by ocinaplon, a GABA(A) receptor modulator. Proc Natl Acad Sci U S A. 2005 May 17;102(20):7380-5. Epub 2005 May 3. PubMed PMID: 15870187; PubMed Central PMCID: PMC1129138.

4: Iosifescu DV. GABA-A receptor modulators: can they offer any improvement over benzodiazepines in the treatment of anxiety disorders? CNS Neurosci Ther. 2010 Apr;16(2):61-2. doi: 10.1111/j.1755-5949.2009.00127.x. PubMed PMID: 20415836.

5: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Dec;25(10):831-55. PubMed PMID: 14735233.

6: Vinkers CH, Olivier B, Hanania T, Min W, Schreiber R, Hopkins SC, Campbell U, Paterson N. Discriminative stimulus properties of GABAA receptor positive allosteric modulators TPA023, ocinaplon and NG2-73 in rats trained to discriminate chlordiazepoxide or zolpidem. Eur J Pharmacol. 2011 Oct 1;668(1-2):190-3. doi: 10.1016/j.ejphar.2011.06.054. Epub 2011 Jul 8. PubMed PMID: 21762686.

7: Mirza NR, Rodgers RJ, Mathiasen LS. Comparative cue generalization profiles of L-838, 417, SL651498, zolpidem, CL218,872, ocinaplon, bretazenil, zopiclone, and various benzodiazepines in chlordiazepoxide and zolpidem drug discrimination. J Pharmacol Exp Ther. 2006 Mar;316(3):1291-9. Epub 2005 Dec 8. PubMed PMID: 16339395.

8: Atack JR. Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site. Curr Drug Targets CNS Neurol Disord. 2003 Aug;2(4):213-32. Review. PubMed PMID: 12871032.

9: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jul-Aug;25(6):483-506. PubMed PMID: 12949633.

10: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Jan-Feb;26(1):53-84. Review. PubMed PMID: 14988742.

11: Atack JR. The benzodiazepine binding site of GABA(A) receptors as a target for the development of novel anxiolytics. Expert Opin Investig Drugs. 2005 May;14(5):601-18. Review. PubMed PMID: 15926867.

12: Skolnick P. Anxioselective anxiolytics: on a quest for the Holy Grail. Trends Pharmacol Sci. 2012 Nov;33(11):611-20. doi: 10.1016/j.tips.2012.08.003. Epub 2012 Sep 14. Review. PubMed PMID: 22981367; PubMed Central PMCID: PMC3482271.